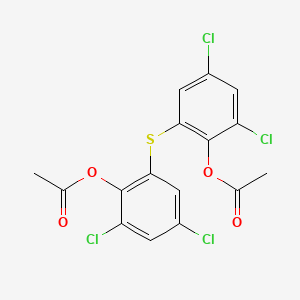
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is an organic compound with the molecular formula C17H12Cl4O4 It is a derivative of benzene, featuring two chlorine atoms and an acetate group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate typically involves the reaction of 4,6-dichlorobenzene-2,1-diol with thionyl chloride to form the corresponding dichloride. This intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial chlorination step, followed by room temperature for the acetylation step.
- Solvent: Dichloromethane or chloroform.
- Reaction time: 2-4 hours for each step.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Use of large reactors with precise temperature control.
- Continuous monitoring of reaction progress using techniques such as gas chromatography.
- Purification of the final product through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide, temperature around 25-30°C.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Similar structure but with hydroxyl groups instead of acetate groups.
Methanediylbis(4-isocyanatobenzene): Contains isocyanate groups instead of acetate groups.
Uniqueness
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is unique due to its specific combination of chlorine and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
57548-01-3 |
|---|---|
Formule moléculaire |
C16H10Cl4O4S |
Poids moléculaire |
440.1 g/mol |
Nom IUPAC |
[2-(2-acetyloxy-3,5-dichlorophenyl)sulfanyl-4,6-dichlorophenyl] acetate |
InChI |
InChI=1S/C16H10Cl4O4S/c1-7(21)23-15-11(19)3-9(17)5-13(15)25-14-6-10(18)4-12(20)16(14)24-8(2)22/h3-6H,1-2H3 |
Clé InChI |
YOXZQWUFEYTSLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)SC2=C(C(=CC(=C2)Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


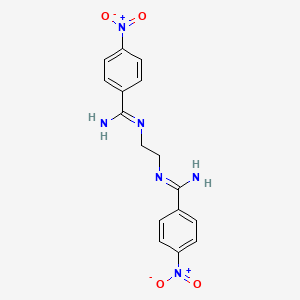
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464264.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12464268.png)
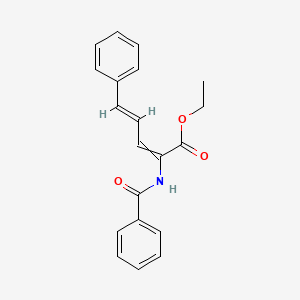
![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
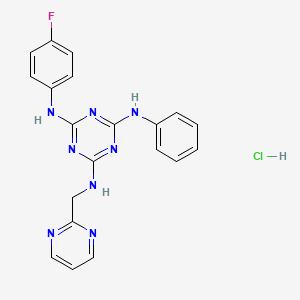
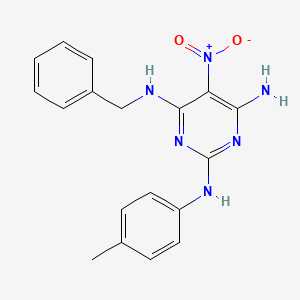
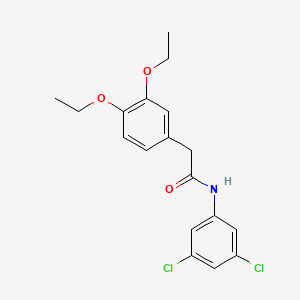
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
